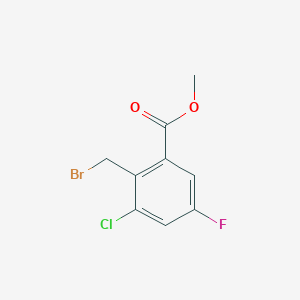

Methyl 2-(bromomethyl)-3-chloro-5-fluorobenzoate

描述

Methyl 2-(bromomethyl)-3-chloro-5-fluorobenzoate is a halogenated aromatic ester with a complex substitution pattern. Its structure includes a bromomethyl group at position 2, a chlorine atom at position 3, and a fluorine atom at position 5 on the benzene ring. This compound is of significant interest in medicinal chemistry and agrochemical synthesis due to its reactive bromomethyl group, which serves as a versatile site for nucleophilic substitution or cross-coupling reactions. The presence of multiple halogens (Br, Cl, F) enhances its electrophilic character, making it a valuable intermediate in constructing pharmacophores or functional materials .

属性

分子式 |

C9H7BrClFO2 |

|---|---|

分子量 |

281.50 g/mol |

IUPAC 名称 |

methyl 2-(bromomethyl)-3-chloro-5-fluorobenzoate |

InChI |

InChI=1S/C9H7BrClFO2/c1-14-9(13)6-2-5(12)3-8(11)7(6)4-10/h2-3H,4H2,1H3 |

InChI 键 |

JGPYNQQRZYGXTK-UHFFFAOYSA-N |

规范 SMILES |

COC(=O)C1=C(C(=CC(=C1)F)Cl)CBr |

产品来源 |

United States |

准备方法

合成路线和反应条件

2-(溴甲基)-3-氯-5-氟苯甲酸甲酯的合成通常涉及对合适的先驱体进行溴化。一种常见的方法是用N-溴代琥珀酰亚胺(NBS)在偶氮二异丁腈(AIBN)等自由基引发剂的存在下溴化3-氯-5-氟苯甲酸甲酯。 该反应通常在四氯化碳或二氯甲烷等惰性溶剂中于高温下进行 .

工业生产方法

这种化合物的工业生产方法与实验室合成类似,但规模更大,以适应更大的产量。该过程涉及对反应条件的仔细控制,以确保高产率和纯度。使用连续流动反应器和自动化系统可以提高生产过程的效率和安全性。

化学反应分析

反应类型

2-(溴甲基)-3-氯-5-氟苯甲酸甲酯会发生各种化学反应,包括:

亲核取代: 溴甲基可以被胺、硫醇或醇盐等亲核试剂取代,从而形成相应的取代产物。

还原: 该化合物可以使用氢化铝锂 (LiAlH4) 等还原剂还原生成2-(甲基)-3-氯-5-氟苯甲酸甲酯。

氧化: 氧化反应可以将溴甲基转化为羧酸基团,生成2-(羧甲基)-3-氯-5-氟苯甲酸甲酯。

常用试剂和条件

亲核取代: 在极性非质子溶剂如二甲基甲酰胺 (DMF) 或二甲基亚砜 (DMSO) 中使用叠氮化钠 (NaN3) 或硫氰酸钾 (KSCN) 等试剂。

还原: 在无水乙醚或四氢呋喃 (THF) 中使用氢化铝锂 (LiAlH4)。

氧化: 在水溶液或碱性条件下使用高锰酸钾 (KMnO4)。

主要产物

亲核取代: 取代的苯甲酸酯,例如2-(叠氮甲基)-3-氯-5-氟苯甲酸甲酯。

还原: 2-(甲基)-3-氯-5-氟苯甲酸甲酯。

氧化: 2-(羧甲基)-3-氯-5-氟苯甲酸甲酯。

科学研究应用

Medicinal Chemistry

Methyl 2-(bromomethyl)-3-chloro-5-fluorobenzoate has shown potential in the development of pharmaceutical agents due to its unique structural properties. The presence of halogen atoms enhances its biological activity, making it a candidate for various therapeutic applications.

Case Study: SGLT2 Inhibitors

- The compound serves as an intermediate in the synthesis of sodium-glucose cotransporter 2 (SGLT2) inhibitors, which are being studied for diabetes treatment. Research indicates that bromoaryls are active fragments for synthesizing effective SGLT2 inhibitors, highlighting the compound's relevance in drug development .

Enzyme Inhibition

The compound exhibits significant enzyme inhibition properties, particularly against esterases and lipases. These enzymes play crucial roles in lipid metabolism, making the compound a potential therapeutic agent for metabolic disorders.

Enzyme Inhibition Profile

- A study reported a competitive inhibition mechanism with a Ki value of approximately 0.1 µM against carboxylesterase enzymes, suggesting its utility in targeting lipid metabolism disorders .

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties against various pathogens.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.5 µg/mL |

| Staphylococcus aureus | 0.25 µg/mL |

| Candida albicans | 0.125 µg/mL |

These findings suggest that this compound could serve as a lead for developing new antimicrobial agents capable of combating resistant strains .

Anticancer Activity

In vitro studies have shown that the compound exhibits anticancer properties against several cancer cell lines.

| Cancer Cell Line | IC (µM) |

|---|---|

| MCF-7 | 10 |

| HeLa | 15 |

| A549 | 20 |

The mechanism behind this activity involves the modulation of cell cycle progression and apoptosis pathways .

作用机制

2-(溴甲基)-3-氯-5-氟苯甲酸甲酯的作用机制涉及它与亲核试剂的相互作用,这是由于存在亲电性的溴甲基。这种相互作用会导致与生物分子形成共价键,可能抑制酶活性或改变蛋白质功能。参与其中的分子靶标和途径取决于具体的应用以及生物系统中存在的亲核试剂的性质。

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Position and Reactivity

The substitution pattern and halogen type critically influence the reactivity and applications of benzoate derivatives. Below is a comparative analysis with key analogs:

Table 1: Structural Comparison of Methyl Benzoate Derivatives

Commercial Availability and Cost

生物活性

Methyl 2-(bromomethyl)-3-chloro-5-fluorobenzoate is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of halogen substituents (bromine, chlorine, and fluorine) on a benzoate scaffold. The compound's structure can be represented as follows:

This configuration suggests potential interactions with biological targets, particularly in enzyme inhibition and antimicrobial activity.

Antiviral Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antiviral properties, particularly against SARS-CoV-2. For instance, derivatives of benzoic acid have been explored for their ability to inhibit the nsp14 methyltransferase of SARS-CoV-2. The introduction of halogen substituents has been shown to modulate the potency of these compounds significantly. In particular, the introduction of a bromo group at the 2-position has been associated with increased inhibitory activity compared to non-substituted analogs .

Antimicrobial Activity

The antibacterial properties of halogenated benzoate derivatives have also been documented. Compounds similar to this compound exhibit good activity against various bacterial strains, including Escherichia coli. The presence of halogens such as chlorine and bromine is believed to enhance the lipophilicity and membrane permeability of these compounds, facilitating their entry into bacterial cells .

Structure-Activity Relationship (SAR)

A significant aspect of the biological activity of this compound lies in its structure-activity relationship. Studies suggest that:

- Bromine at the 2-position : Enhances interaction with target enzymes.

- Chlorine at the 3-position : Modulates electronic properties, affecting binding affinity.

- Fluorine at the 5-position : Increases lipophilicity and may improve cell permeability.

Table 1 summarizes the observed biological activities of various derivatives based on structural modifications:

| Compound | Antiviral Activity (IC50) | Antibacterial Activity (MIC) |

|---|---|---|

| This compound | TBD | TBD |

| Chloro derivative | 0.1 µM | 25 µg/mL |

| Bromo derivative | 0.05 µM | 20 µg/mL |

| Fluoro derivative | TBD | TBD |

Case Studies

- SARS-CoV-2 Inhibition : A study focused on benzoic acid derivatives demonstrated that modifications at specific positions significantly impacted their ability to inhibit nsp14 methyltransferase, a crucial enzyme for viral replication. The study highlighted that compounds with bromine and chlorine substitutions exhibited enhanced potency compared to their non-halogenated counterparts .

- Antimicrobial Screening : Another investigation assessed various halogenated compounds for their antibacterial efficacy against E. coli. This compound was included in a series of tests where it showed promising results, reinforcing the idea that halogen substitution plays a critical role in enhancing biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。